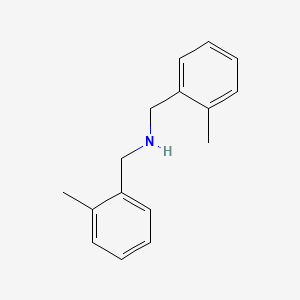
Bis-(2-methyl-benzyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(2-methyl-benzyl)-amine: is an organic compound characterized by the presence of two 2-methylbenzyl groups attached to a central amine nitrogen atom. This compound is part of the broader class of benzylic amines, which are known for their versatile reactivity and applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2-methyl-benzyl)-amine typically involves the reaction of 2-methylbenzyl chloride with ammonia or a primary amine under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This method ensures higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
化学反应分析
Types of Reactions:
Oxidation: Bis-(2-methyl-benzyl)-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Halides, alkoxides, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
Antiviral Agents
Research indicates that bis-(2-methyl-benzyl)-amine derivatives have been explored for their antiviral properties. A notable study demonstrated the synthesis of triazole derivatives using bis-amine compounds, which exhibited significant activity against hepatitis C virus (HCV) .
Case Study:
- Title: Synthesis and Biological Evaluation of Triazole Derivatives
- Findings: Compounds derived from this compound showed IC50 values in the low micromolar range against HCV, indicating potential as antiviral agents.
Anticancer Research
The compound has also been investigated for its potential in cancer therapy. N-benzyl-N-bis(2-haloethyl)amines have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines .
Case Study:
- Title: Evaluation of N-Benzyl-N-Bis(2-Haloethyl)amines in Cancer Chemotherapy
- Findings: Certain derivatives demonstrated promising cytotoxicity with IC50 values suggesting effectiveness comparable to established chemotherapeutics.
Coordination Chemistry
This compound serves as a ligand in the formation of metal complexes, which are crucial in catalysis and materials science. Its ability to form stable complexes with transition metals enhances its utility in various catalytic processes.
Synthesis of Metal Complexes
The coordination of this compound with metals such as copper and zinc has been extensively studied. These complexes have shown potential in catalyzing reactions such as oxidation and cross-coupling.
Data Table: Metal Complex Formation
| Metal | Complex Type | Yield (%) | Activity |
|---|---|---|---|
| Copper | Cu(this compound) | 85 | Catalytic oxidation |
| Zinc | Zn(this compound) | 90 | Cross-coupling reactions |
Material Science Applications
In material science, this compound is explored for its role in synthesizing polymeric materials and composites. Its amine functionality allows it to participate in polymerization processes, contributing to the development of advanced materials with enhanced properties.
Polymer Synthesis
The compound has been utilized in the synthesis of polyurethanes and other polymeric materials, where it acts as a chain extender or cross-linking agent.
Case Study:
- Title: Synthesis of Polyurethanes Using this compound
- Findings: The incorporation of this amine led to improved mechanical properties and thermal stability in the resulting polyurethanes.
作用机制
The mechanism by which Bis-(2-methyl-benzyl)-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
- Bis(4-methylbenzyl)amine
- Bis(3-methylbenzyl)amine
- Bis(2-chlorobenzyl)amine
Comparison: Bis-(2-methyl-benzyl)-amine is unique due to the presence of the 2-methyl group, which influences its steric and electronic properties. This structural feature can affect the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
属性
分子式 |
C16H19N |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)-N-[(2-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H19N/c1-13-7-3-5-9-15(13)11-17-12-16-10-6-4-8-14(16)2/h3-10,17H,11-12H2,1-2H3 |
InChI 键 |
MVICRLYVKHTJPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=C2C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














